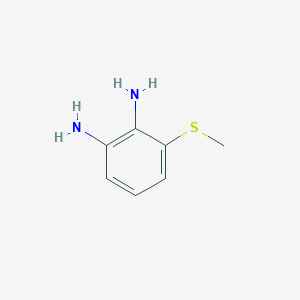![molecular formula C13H10O3 B13142411 2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 5 positions of the biphenyl ring.
Formylation: Introduction of an aldehyde group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and aldehyde groups.
Pathways Involved: The compound can modulate oxidative stress pathways and enzyme activities, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,2’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 2 and 2’ positions.
4,4’-Dihydroxybiphenyl: Hydroxyl groups at the 4 and 4’ positions.
2,5-Dihydroxyterephthalic acid: Similar biphenyl structure with carboxylic acid groups instead of an aldehyde.
特性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2,5-dihydroxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-13(16)11(7-12(10)15)9-4-2-1-3-5-9/h1-8,15-16H |
InChIキー |
OENVITOVPOOLJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=C2)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


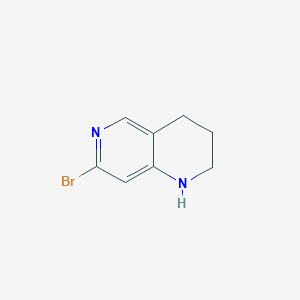
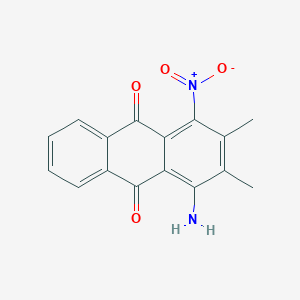
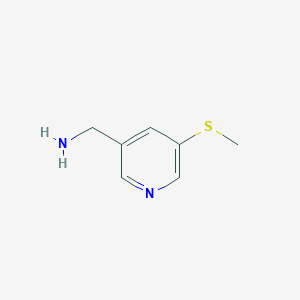
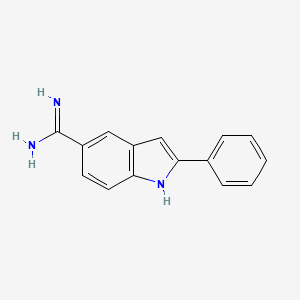
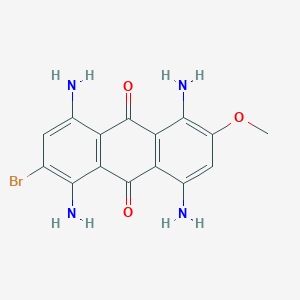
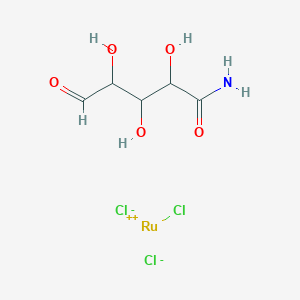
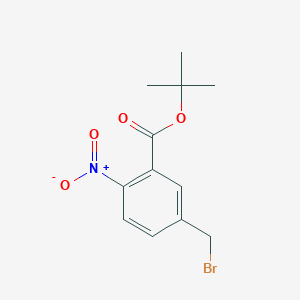
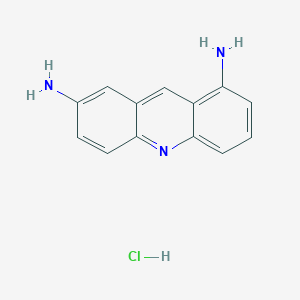
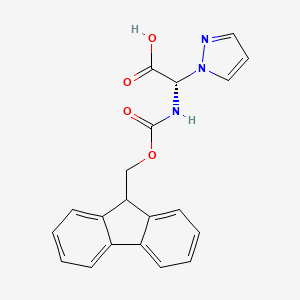

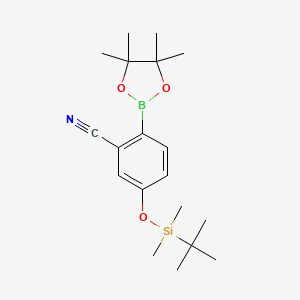
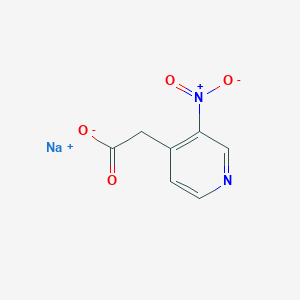
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
